Cas no 58381-10-5 (4-AMINO-5-FLUORO-1-METHYL-1,2-DIHYDROPYRIDIN-2-ONE)
4-AMINO-5-FLUORO-1-METHYL-1,2-DIHYDROPYRIDIN-2-ONE Chemical and Physical Properties
Names and Identifiers
-
- 2(1H)-Pyridinone, 4-amino-5-fluoro-1-methyl-
- 4-AMINO-5-FLUORO-1-METHYL-1,2-DIHYDROPYRIDIN-2-ONE
-
- Inchi: 1S/C6H7FN2O/c1-9-3-4(7)5(8)2-6(9)10/h2-3H,8H2,1H3
- InChI Key: AIXOWNGZZAQTQO-UHFFFAOYSA-N
- SMILES: C1(=O)N(C)C=C(F)C(N)=C1
4-AMINO-5-FLUORO-1-METHYL-1,2-DIHYDROPYRIDIN-2-ONE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1546934-1g |
4-Amino-5-fluoro-1-methylpyridin-2(1H)-one |
58381-10-5 | 98% | 1g |
¥7997.00 | 2024-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0379-100MG |
4-AMINO-5-FLUORO-1-METHYL-1,2-DIHYDROPYRIDIN-2-ONE |
58381-10-5 | 95% | 100MG |
¥ 1,201.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0379-250MG |
4-AMINO-5-FLUORO-1-METHYL-1,2-DIHYDROPYRIDIN-2-ONE |
58381-10-5 | 95% | 250MG |
¥ 1,920.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0379-500MG |
4-AMINO-5-FLUORO-1-METHYL-1,2-DIHYDROPYRIDIN-2-ONE |
58381-10-5 | 95% | 500MG |
¥ 3,201.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0379-1G |
4-AMINO-5-FLUORO-1-METHYL-1,2-DIHYDROPYRIDIN-2-ONE |
58381-10-5 | 95% | 1g |
¥ 4,798.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0379-5G |
4-AMINO-5-FLUORO-1-METHYL-1,2-DIHYDROPYRIDIN-2-ONE |
58381-10-5 | 95% | 5g |
¥ 14,394.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0379-10G |
4-AMINO-5-FLUORO-1-METHYL-1,2-DIHYDROPYRIDIN-2-ONE |
58381-10-5 | 95% | 10g |
¥ 23,991.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0379-100mg |
4-AMINO-5-FLUORO-1-METHYL-1,2-DIHYDROPYRIDIN-2-ONE |
58381-10-5 | 97% | 100mg |
¥1201.0 | 2024-04-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0379-250mg |
4-AMINO-5-FLUORO-1-METHYL-1,2-DIHYDROPYRIDIN-2-ONE |
58381-10-5 | 97% | 250mg |
¥1920.0 | 2024-04-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0379-500mg |
4-AMINO-5-FLUORO-1-METHYL-1,2-DIHYDROPYRIDIN-2-ONE |
58381-10-5 | 97% | 500mg |
¥3201.0 | 2024-04-18 |
4-AMINO-5-FLUORO-1-METHYL-1,2-DIHYDROPYRIDIN-2-ONE Suppliers
4-AMINO-5-FLUORO-1-METHYL-1,2-DIHYDROPYRIDIN-2-ONE Related Literature
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on 4-AMINO-5-FLUORO-1-METHYL-1,2-DIHYDROPYRIDIN-2-ONE
Professional Introduction to 4-AMINO-5-FLUORO-1-METHYL-1,2-DIHYDROPYRIDIN-2-ONE (CAS No. 58381-10-5)
4-Amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 58381-10-5, belongs to the pyridinone class of molecules, which are well-documented for their role in drug discovery and development. The presence of both amino and fluoro substituents in its structure imparts unique electronic and steric properties, making it a promising candidate for further investigation in medicinal chemistry.
The structural motif of 4-amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one consists of a six-membered aromatic ring containing nitrogen atoms at positions 1 and 2, with a methyl group at position 1 and a fluorine atom at position 5. The amino group at position 4 further enhances its reactivity, allowing for various chemical modifications that can be exploited in the synthesis of more complex derivatives. This compound's ability to undergo multiple functionalization reactions makes it a valuable scaffold for the development of novel therapeutic agents.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyridinone derivatives. The fluorine atom in 4-amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one is particularly noteworthy, as fluorine substitution is known to enhance metabolic stability, binding affinity, and bioavailability of pharmaceutical compounds. This feature has been leveraged in the design of various drugs targeting different disease pathways. For instance, fluorinated pyridinones have shown promise in the development of antiviral and anticancer agents due to their ability to interact with biological targets in a highly specific manner.
Recent studies have highlighted the importance of 4-amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one as a precursor in the synthesis of more complex molecules with therapeutic relevance. Researchers have demonstrated its utility in generating derivatives that exhibit inhibitory activity against enzymes involved in inflammatory and infectious diseases. The amino group at position 4 provides a handle for further derivatization, enabling the creation of compounds with tailored pharmacokinetic profiles. This flexibility has made 4-amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one a preferred building block for medicinal chemists seeking to develop novel small-molecule drugs.
The fluorine atom at position 5 plays a crucial role in modulating the electronic properties of the molecule. Fluorine's high electronegativity can influence the reactivity of adjacent functional groups, thereby affecting the overall biological activity of the compound. This property has been exploited in the design of ligands that interact with receptors or enzymes with high selectivity. For example, fluorinated pyridinones have been investigated as potential inhibitors of kinases and other enzymes implicated in cancer progression. The ability to fine-tune these interactions through structural modifications makes 4-amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one a valuable asset in drug discovery programs.
The synthesis of 4-amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one involves multi-step organic transformations that highlight its synthetic versatility. One common approach involves condensation reactions between appropriate precursors followed by cyclization and functional group interconversion. The use of fluorinating agents allows for the introduction of the fluoro substituent at position 5 with high regioselectivity. These synthetic strategies have been optimized to ensure high yields and purity, making it feasible for large-scale production if needed.
The biological evaluation of 4-amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one has revealed several promising activities that warrant further investigation. In vitro studies have demonstrated its ability to inhibit certain enzymes associated with metabolic disorders and inflammation. Additionally, preliminary animal models have shown potential therapeutic effects against pathogens causing infectious diseases. These findings underscore its importance as a lead compound for further development into clinical candidates.
The future direction of research on 4-amino-5-fluoro-1-methyl-1,2-dihydropyridin-2-one is likely to focus on expanding its chemical diversity through structural modifications aimed at enhancing potency and selectivity. Advances in computational chemistry and high-throughput screening techniques will facilitate the identification of new derivatives with improved pharmacological profiles. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into novel therapeutic agents.
In conclusion,4-amino--fluro--methyl--dihydro--pyridin--one (CAS No: 58381--10--5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its versatility as a scaffold for drug discovery underscores its importance as a building block for developing new treatments against various diseases. As research continues to uncover new applications for this compound, it is poised to play an increasingly vital role in addressing unmet medical needs worldwide.
58381-10-5 (4-AMINO-5-FLUORO-1-METHYL-1,2-DIHYDROPYRIDIN-2-ONE) Related Products
- 105252-98-0(4-amino-5-fluoro-1H-pyridin-2-one)
- 51173-06-9(5-Fluoro-1-methylpyridin-2(1H)-one)
- 1781125-38-9
- 1420794-15-5(1-Ethyl-5-fluoro-1H-pyridin-2-one)
- 51173-05-8(5-fluoropyridin-2-ol)
- 105252-96-8(4-amino-3,5-difluoro-1H-pyridin-2-one)
- 1817891-00-1
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)